molecular formula C12H14O3 B1400238 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone CAS No. 857195-93-8

2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone

Cat. No. B1400238
CAS RN: 857195-93-8
M. Wt: 206.24 g/mol
InChI Key: MOFXIOMEHPWKNF-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone” is an organic compound that contains a dioxolane ring and a phenyl ring. Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2, and a phenyl group is a functional group with the formula -C6H5. The “2-methylphenyl” indicates a phenyl group with a methyl group (-CH3) attached to the second carbon in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific data on this compound, it’s not possible to provide detailed physical and chemical properties .

Scientific Research Applications

  • Synthesis of N-Alkylamino Acetophenones : Albright and Lieberman (1994) demonstrated the synthesis of N-alkyl-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, which are derivatives of 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone, via a benzyne intermediate. This synthesis method is significant for the production of various N-alkylamino acetophenones (Albright & Lieberman, 1994).

  • Complex Formation in Organometallic Chemistry : Ahumada et al. (2013) reported the formation of a bis-ferrocenyl 1,3-dioxolane complex from ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene. This study is relevant for understanding complex formation involving 1,3-dioxolane derivatives in organometallic chemistry (Ahumada et al., 2013).

  • Formation of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized new vic-dioxime complexes using derivatives of 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone. These complexes have applications in coordination chemistry and are important for understanding metal-ligand interactions (Canpolat & Kaya, 2005).

  • Polymer Synthesis and Characterization : Coskun et al. (1998) studied the polymerization and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer derived from 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone. This research is significant in the field of polymer science for understanding the behavior and applications of dioxolane-based polymers (Coskun et al., 1998).

  • Synthesis of Five-Membered Ring Systems : Aitken (1990) discussed the synthesis of five-membered heterocyclic ring systems containing oxygen and sulfur, including 1,3-dioxolanes. This study is crucial for understanding the chemical synthesis of complex five-membered ring systems in organic chemistry (Aitken, 1990).

  • Heme Oxygenase Inhibitors : Rahman et al. (2008) identified 2-[2-(4-chlorophenyl)ethyl]-2-[1H-imidazol-1-yl)methyl]-1,3-dioxolane as a heme oxygenase inhibitor. This research provides insights into the development of inhibitors for heme oxygenases, which have potential therapeutic applications (Rahman et al., 2008).

  • Thermal Behavior of Polymethacrylates : Ilter et al. (2002) investigated the thermal degradation of polymethacrylates containing a 1,3-dioxolane ring. This study contributes to our understanding of the stability and degradation of polymethacrylate-based materials (Ilter et al., 2002).

  • Synthesis of Monoprotected 1,4-Diketones : Mosca et al. (2001) reported the synthesis of monoprotected 1,4-diketones using 2-substituted-1,3-dioxolanes. This synthesis approach is important for the production of 1,4-diketones, which have various applications in organic synthesis (Mosca et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically discussed in the context of pharmaceuticals or bioactive compounds. Without specific information on the biological activity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-4-2-3-5-10(9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXIOMEHPWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237230
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)-ethanone

CAS RN

857195-93-8
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857195-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dioxolan-2-yl)-1-(2-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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